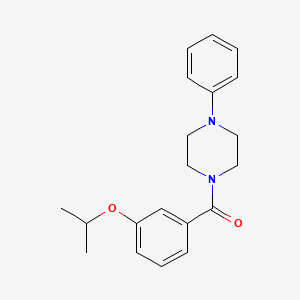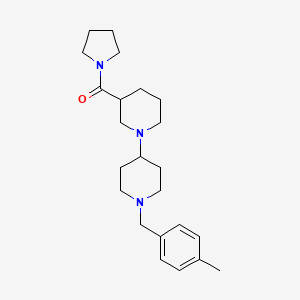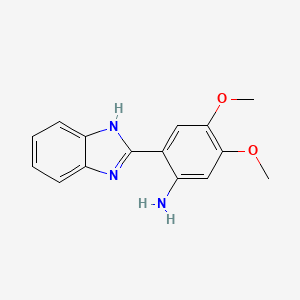![molecular formula C19H23FN4O2 B5295965 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)
1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol is a chemical compound that has gained significant attention in scientific research. Also known as FPMP, it is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Mécanisme D'action
FPMP inhibits 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol, an enzyme that breaks down cAMP. By inhibiting 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol, FPMP increases the levels of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to downstream effects such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and physiological effects:
FPMP has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells such as macrophages and T cells. FPMP has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPMP in lab experiments include its high potency and selectivity for 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol, which allows for precise modulation of cAMP levels. However, FPMP can be toxic at high concentrations and may have off-target effects on other PDE isoforms, which can complicate data interpretation.
Orientations Futures
Future research on FPMP could focus on its potential use in the treatment of neurodegenerative disorders, as well as its effects on other immune cells such as B cells and dendritic cells. Additionally, the development of more selective 1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol inhibitors with improved safety profiles could lead to the development of more effective therapies for inflammatory and immune disorders.
Méthodes De Synthèse
The synthesis of FPMP involves the reaction of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)piperidin-4-ol with morpholine in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and in the presence of a solvent such as dimethylformamide (DMF). The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
FPMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and immune disorders such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c20-15-3-1-14(2-4-15)17-12-24(9-10-26-17)19-11-18(21-13-22-19)23-7-5-16(25)6-8-23/h1-4,11,13,16-17,25H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSBELKOPCWWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=N2)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[2-(4-Fluorophenyl)morpholin-4-YL]pyrimidin-4-YL}piperidin-4-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)




![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![5-[(11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5295968.png)
